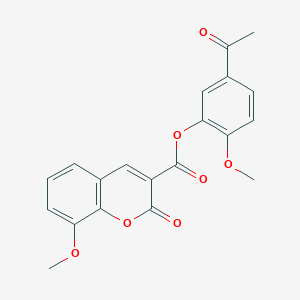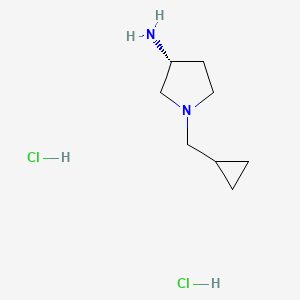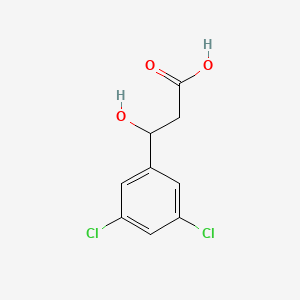![molecular formula C23H21N5O3 B2508085 N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tétrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phénylpropanamide CAS No. 1207006-26-5](/img/structure/B2508085.png)
N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tétrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phénylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
BenchChem offers high-quality N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de benzofurane, y compris notre composé d'intérêt, ont démontré des propriétés antivirales puissantes. Les chercheurs ont découvert que certains composés de benzofurane présentent une activité anti-virus de l'hépatite C (VHC) . Notre composé pourrait potentiellement être développé en un médicament thérapeutique efficace pour la maladie de l'hépatite C.
Potentiel anticancéreux
Les composés de type échafaudage novateurs contenant des cycles benzofurane ont été étudiés comme agents anticancéreux potentiels. Ces composés offrent des voies prometteuses pour le traitement du cancer. Les chercheurs ont synthétisé des dérivés de benzothiophène et de benzofurane, explorant leurs effets cytotoxiques sur les cellules cancéreuses . Notre composé pourrait contribuer à ce domaine de recherche passionnant.
Cascade de cyclisation par radicaux libres
Des progrès récents dans les méthodes de synthèse ont conduit à la découverte d'approches uniques pour la construction de cycles benzofurane. Une de ces méthodes implique une cascade de cyclisation par radicaux libres, permettant la synthèse de composés polycycliques benzofurane difficiles à obtenir. La structure complexe de notre composé pourrait servir de bloc de construction précieux dans cette stratégie de synthèse .
Synthèse par effet tunnel quantique du proton
Une autre approche innovante consiste à construire des cycles benzofurane par effet tunnel quantique du proton. Cette méthode offre des avantages tels que moins de réactions secondaires et des rendements élevés. Les dérivés de benzofurane résultants sont prometteurs pour diverses applications, y compris le développement de médicaments .
Sources de produits naturels
Les composés de benzofurane sont omniprésents dans la nature, présents dans les plantes supérieures telles que les Astéracées, les Rutacées, les Liliacées et les Cypéracées. Ces sources naturelles constituent un riche réservoir de composés de tête potentiels pour les médicaments. L'origine et l'occurrence naturelle de notre composé contribuent à son importance dans la découverte de médicaments .
Études de la relation structure-activité (SAR)
Il est essentiel de comprendre la relation entre les bioactivités des dérivés de benzofurane et leurs caractéristiques structurales. Les chercheurs explorent la SAR pour optimiser la conception des médicaments et améliorer les propriétés pharmacologiques. L'étude de la structure de notre composé et de son impact sur les activités biologiques est un domaine d'étude essentiel .
En résumé, le N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tétrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phénylpropanamide présente un potentiel immense dans les domaines de la chimie antivirale, anticancéreuse et synthétique. Sa structure complexe et ses applications diverses en font un sujet passionnant pour la recherche et le développement futurs . 🌟
Propriétés
IUPAC Name |
N-[5-(furan-2-yl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-21(12-11-15-6-2-1-3-7-15)25-20-14-18(19-10-5-13-31-19)27-28(20)23-24-17-9-4-8-16(17)22(30)26-23/h1-3,5-7,10,13-14H,4,8-9,11-12H2,(H,25,29)(H,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBZEQGIOREYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N3C(=CC(=N3)C4=CC=CO4)NC(=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazole](/img/structure/B2508003.png)



![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)

![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)


![N-(2-ethoxyphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2508020.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)


